molecular formula C10H10F2O2 B1320268 4-(3,5-Difluorophenyl)butanoic acid CAS No. 173998-54-4

4-(3,5-Difluorophenyl)butanoic acid

Cat. No.: B1320268
CAS No.: 173998-54-4
M. Wt: 200.18 g/mol
InChI Key: FMZHTBFPHVJOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the reaction of 3,5-difluorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions for this method include the use of a base such as sodium ethoxide and an acidic workup to facilitate the hydrolysis and decarboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-(3,5-Difluorophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenyl)butanoic acid
  • 4-(3,5-Dichlorophenyl)butanoic acid
  • 4-(3,5-Dimethylphenyl)butanoic acid

Uniqueness

4-(3,5-Difluorophenyl)butanoic acid is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This fluorination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(3,5-difluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHTBFPHVJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of crude 4-(3,5-difluoro-phenyl)-butyric acid propyl ester (3.3 kg), water (4.4 kg), and 50% sodium hydroxide (3.35 kg) were stirred at 50° C. for 1 hour. The hydrolysis was monitored by HPLC. The resulting solution was washed with hexane (4.2 kg) to remove organic impurities. The aqueous layer was acidified with conc. HCl (4.73 kg), and extracted with MTBE (4.23 kg). The solution was concentrated, and residual MTBE was removed by solvent exchange with n-heptane (4.0 liters) to give crude 4-(3,5-difluoro-phenyl)-butyric acid (2.8 kg) as an oil: H1 NMR (300 MHz): δ (CDCl3): 1.94 (2H, p, J=7.54 Hz), 2.38 (2H, t, J=7.54 Hz), 2.65 (2H, t, J=7.54 Hz), 6.63 (1H, tt, J=2.26, 9.04 Hz), 6.7 (2H, m, J=2.26, 6.4 Hz), 11.70 (1H, bs, COOH)
Name
4-(3,5-difluoro-phenyl)-butyric acid propyl ester
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
3.35 kg
Type
reactant
Reaction Step One
Name
Quantity
4.4 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenyl)butanoic acid
Reactant of Route 2
4-(3,5-Difluorophenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,5-Difluorophenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(3,5-Difluorophenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(3,5-Difluorophenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(3,5-Difluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.